Cas no 52919-00-3 (2-Amino-2-deoxy-D-arabinose)

2-Amino-2-deoxy-D-arabinose 化学的及び物理的性質
名前と識別子
-
- D-Arabinose, 2-amino-2-deoxy-
- 2-Amino-2-deoxy-D-arabinose
- D-Arabinosamine
- 2-Amino-2-desoxy-D-arabinose
- 2-Amino-2-deoxyarabinose
- Arabinose, 2-amino-2-deoxy-
- AKOS006339337
- DB-292601
- 52919-00-3
- DTXSID30973955
- (2S,3S,4R)-2-amino-3,4,5-trihydroxypentanal
- SCHEMBL7149767
- 2-Amino-2-deoxypentose
- 5840-75-5
-
- インチ: InChI=1S/C5H11NO4/c6-3(1-7)5(10)4(9)2-8/h1,3-5,8-10H,2,6H2/t3-,4-,5+/m1/s1
- InChIKey: RNZJRDIKDNXKIJ-WDCZJNDASA-N
計算された属性
- 精确分子量: 149.06880783Da
- 同位素质量: 149.06880783Da
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 5
- 重原子数量: 10
- 回転可能化学結合数: 4
- 複雑さ: 108
- 共价键单元数量: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104Ų
- XLogP3: -2.6
じっけんとくせい
- 密度みつど: 1.410±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Soluble (999 g/l) (25 º C),
2-Amino-2-deoxy-D-arabinose Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A610385-10mg |
2-Amino-2-deoxy-D-arabinose |
52919-00-3 | 10mg |
$ 415.00 | 2022-06-08 | ||
TRC | A610385-5mg |
2-Amino-2-deoxy-D-arabinose |
52919-00-3 | 5mg |
$ 250.00 | 2022-06-08 | ||
TRC | A610385-25mg |
2-Amino-2-deoxy-D-arabinose |
52919-00-3 | 25mg |
$ 925.00 | 2022-06-08 | ||
TRC | A610385-100mg |
2-Amino-2-deoxy-D-arabinose |
52919-00-3 | 100mg |
$ 2875.00 | 2022-06-08 | ||
TRC | A610385-50mg |
2-Amino-2-deoxy-D-arabinose |
52919-00-3 | 50mg |
$ 1645.00 | 2022-06-08 |
2-Amino-2-deoxy-D-arabinose 関連文献
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
2-Amino-2-deoxy-D-arabinoseに関する追加情報
D-Arabinose, 2-amino-2-deoxy-
D-Arabinose, 2-amino-2-deoxy- (CAS No. 52919-00-3) is a naturally occurring sugar derivative with significant biological and chemical properties. This compound, also known as L-(+)-arabinitol amino derivative, has garnered attention in various fields, including pharmacology, biochemistry, and material science. Its unique structure and functional groups make it a valuable compound for research and development.
The chemical structure of D-Arabinose, 2-amino-2-deoxy consists of a ribose-like backbone with an amino group at the second carbon position. This modification imparts distinct properties compared to its parent compound, D-arabinose. The amino group introduces nucleophilic characteristics, enabling participation in various biochemical reactions. Recent studies have highlighted its role in enzyme inhibition, particularly in glycosidases, making it a potential lead compound for drug development.
One of the most promising applications of D-Arabinose, 2-amino-2-deoxy lies in its use as a sugar substitute in food and pharmaceutical industries. Due to its lower caloric content compared to traditional sugars, it has been explored as a natural sweetener. Additionally, its ability to form stable complexes with metal ions has opened avenues for its use in chelation therapy, particularly in treating heavy metal poisoning.
Recent advancements in synthetic biology have enabled the bio-synthesis of D-Arabinose, 2-amino-2-deoxy using engineered microorganisms. This method not only enhances production efficiency but also reduces environmental impact compared to traditional chemical synthesis methods. Researchers are now focusing on optimizing these microbial systems to achieve higher yields and purities.
In the field of materials science, D-Arabinose, 2-amino-2-deoxy has shown potential as a building block for constructing novel polymers and nanoparticles. Its ability to form hydrogen bonds and participate in self-assembling processes makes it ideal for creating biocompatible materials. For instance, studies have demonstrated its use in fabricating biodegradable films for food packaging and drug delivery systems.
The pharmacological significance of D-Arabinose, 2-amino-2-deoxy extends to its role as an anti-inflammatory agent. Preclinical trials have shown that it can modulate inflammatory pathways by inhibiting key enzymes involved in cytokine production. This property positions it as a potential candidate for treating inflammatory diseases such as arthritis and dermatitis.
Moreover, the compound's interaction with cellular receptors has been explored for its role in cancer therapy. By targeting specific receptors on cancer cells, it exhibits selective cytotoxicity without significantly affecting healthy cells. This selectivity is a critical factor in developing targeted therapies with reduced side effects.
From an environmental perspective, the biodegradability of D-Arabinose, 2-amino-2-deoxy makes it an eco-friendly alternative to synthetic compounds. Its breakdown products are non-toxic and contribute to sustainable practices in manufacturing and agriculture.
In conclusion, D-Arabinose, 2-amino-2-deoxy (CAS No. 52919-00-3) is a versatile compound with multifaceted applications across various industries. Its unique chemical properties and biological activities continue to drive innovative research and development efforts. As advancements in synthetic biology and materials science progress, the potential for this compound to revolutionize existing technologies remains immense.
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